molecular formula C20H25FN2O B2596419 3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether CAS No. 477870-97-6

3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether

Cat. No.: B2596419
CAS No.: 477870-97-6
M. Wt: 328.431
InChI Key: RRMQBTUNVZANGY-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C20H25FN2O, is known for its unique structural features and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether typically involves the reaction of 4-[(4-phenylpiperazino)methyl]phenol with 3-fluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ether compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether undergoes various chemical reactions, including:

    Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of hydrogenated aromatic compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand in receptor studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropropyl 4-[(4-methylpiperazino)methyl]phenyl ether
  • 3-Fluoropropyl 4-[(4-ethylpiperazino)methyl]phenyl ether
  • 3-Fluoropropyl 4-[(4-isopropylpiperazino)methyl]phenyl ether

Uniqueness

3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether is unique due to the presence of the phenylpiperazino group, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-[[4-(3-fluoropropoxy)phenyl]methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O/c21-11-4-16-24-20-9-7-18(8-10-20)17-22-12-14-23(15-13-22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMQBTUNVZANGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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